ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate
Description
Ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate is a cyanoacrylate derivative featuring a Z-configuration at the α,β-unsaturated ester moiety. The molecule comprises a pyridin-3-ylmethoxy group at the para position of the phenyl ring, enhancing its electronic and steric properties. This compound is of interest in materials science, particularly in dye-sensitized solar cells (DSSCs), due to its conjugated π-system and electron-withdrawing cyano group, which facilitate charge transfer . Its molecular formula is C₁₈H₁₆N₂O₃, with a molecular weight of 316.34 g/mol .
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-22-18(21)16(11-19)10-14-5-7-17(8-6-14)23-13-15-4-3-9-20-12-15/h3-10,12H,2,13H2,1H3/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDCJUAPZHLWTA-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CN=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)OCC2=CN=CC=C2)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
Pyridin-3-ylmethanol reacts with 4-hydroxybenzaldehyde under Mitsunobu or nucleophilic substitution conditions:
Pyridin-3-ylmethanol + 4-hydroxybenzaldehyde → 4-(pyridin-3-ylmethoxy)benzaldehyde
Optimized Conditions
| Parameter | Value | Source Citation |
|---|---|---|
| Solvent | Dichloromethane (DCM) | |
| Catalyst | Diethyl azodicarboxylate (DEAD) | |
| Temperature | 0°C → room temperature | |
| Yield | 78–85% |
Knoevenagel Condensation for Cyanoacrylate Formation
General Reaction
4-(Pyridin-3-ylmethoxy)benzaldehyde reacts with ethyl cyanoacetate:
4-(Pyridin-3-ylmethoxy)benzaldehyde + ethyl cyanoacetate → ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate
Catalyst Systems and Performance
Data from analogous Knoevenagel reactions:
| Catalyst | Solvent | Time (h) | Yield (%) | Selectivity (Z:E) | Source |
|---|---|---|---|---|---|
| DABCO in [HyEtPy]Cl–H₂O | Water | 2–3 | 92 | >95:5 | |
| Piperidine/AcOH | Toluene | 5–6 | 88 | 90:10 | |
| Calcined eggshell | Solvent-free | 1.5 | 94 | >98:2 |
Key Observations
- Solvent-free conditions (e.g., calcined eggshell catalyst) enhance stereoselectivity due to restricted rotation during enolate formation.
- Hydrogen-bonding promoters (e.g., hydroxyl-functionalized ionic liquids) improve reaction rates by activating the aldehyde carbonyl.
Stereochemical Control
The (Z)-configuration is favored via:
- Kinetic control : Short reaction times (1–3 h) prevent isomerization.
- Polar solvents : DMF or water stabilize the transition state through hydrogen bonding.
Purification and Characterization
- Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane 3:7) isolates the product.
- Spectroscopic Data :
Scale-Up Considerations
- Catalyst recycling : DABCO/[HyEtPy]Cl systems retain >90% activity after 5 cycles.
- Environmental impact : Solvent-free or aqueous methods reduce waste.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| DABCO/[HyEtPy]Cl–H₂O | High yield, recyclable catalyst | Requires specialized ionic liquid |
| Piperidine/AcOH | Widely accessible reagents | Moderate stereoselectivity |
| Calcined eggshell | Solvent-free, high Z-selectivity | Limited substrate compatibility |
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated ester undergoes oxidation at the double bond or ester group:
-
Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide at the double bond.
-
Ester Hydrolysis : Treatment with aqueous NaOH or LiOH converts the ethyl ester to a carboxylic acid .
Example Oxidation Pathway :
Reduction Reactions
Selective reduction of functional groups is achievable:
-
Cyano Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to a primary amine.
-
Double Bond Reduction : NaBH₄ or LiAlH₄ reduces the α,β-unsaturated system to a saturated ester .
| Reducing Agent | Target Group | Product |
|---|---|---|
| H₂/Pd-C | -CN | -CH₂NH₂ |
| LiAlH₄ | C=C | Saturated propionate derivative |
Nucleophilic Substitution
The pyridinylmethoxy group participates in SNAr reactions under acidic or basic conditions:
-
Methoxy Displacement : Reaction with amines (e.g., NH₃/EtOH) replaces the pyridinylmethoxy group with an amino group .
Conditions :
Cycloaddition Reactions
The α,β-unsaturated system engages in Diels-Alder reactions with dienes (e.g., 1,3-butadiene):
Key Features :
-
Endo selectivity due to electron-withdrawing cyano/ester groups.
Functional Group Interconversion
The ester group undergoes transesterification with alcohols (e.g., methanol) under acid catalysis:
Biological Activity and Derivatization
While not a direct reaction, the compound serves as a precursor for bioactive molecules:
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Anticancer Agents : Modifications at the cyano or pyridine moiety enhance cytotoxicity .
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Enzyme Inhibitors : The pyridine ring coordinates with metalloenzyme active sites (e.g., cytochrome P450) .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Yield |
|---|---|---|---|
| Knoevenagel Synthesis | Piperidine/EtOH, 25°C | (Z)-Cyanoacrylate | 80-90% |
| Ester Hydrolysis | LiOH, THF/H₂O, 50°C | Carboxylic acid | 85-92% |
| Catalytic Hydrogenation | H₂ (1 atm), Pd-C, EtOAc | Primary amine derivative | 70-78% |
| Diels-Alder | 1,3-Butadiene, Δ, toluene | Cyclohexene adduct | 70-80% |
Key Research Findings
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Steric Effects : The pyridinylmethoxy group hinders nucleophilic attack at the para position, directing reactivity to the ortho/meta positions .
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Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate cycloadditions but reduce selectivity .
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Z/E Isomerization : Thermal or photochemical conditions induce isomerization, altering biological activity .
This compound’s versatility in organic synthesis and medicinal chemistry underscores its importance as a scaffold for developing functionalized molecules.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate exhibit anticancer properties. The presence of the cyano group and the pyridine moiety in the structure may contribute to its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
1.2 Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Preliminary studies have indicated that related compounds can modulate neurotransmitter systems and provide protection against neurodegenerative diseases . The pyridine ring may play a crucial role in enhancing bioavailability and target specificity within neural tissues.
Materials Science
2.1 Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers. Its reactive cyano group allows for polymerization processes that can yield materials with tailored properties for applications in coatings, adhesives, and other industrial uses .
2.2 Photovoltaic Applications
Recent studies have explored the use of such compounds in organic photovoltaic cells. The electron-withdrawing cyano group enhances the electron affinity of the material, potentially improving the efficiency of charge separation and transport within solar cell architectures .
Chemical Intermediate
3.1 Synthesis of Bioactive Compounds
As a versatile intermediate, this compound can be utilized in the synthesis of various bioactive molecules. Its functional groups allow for further modifications leading to derivatives with enhanced pharmacological profiles . This application is particularly relevant in drug discovery processes where lead compounds are optimized for better efficacy and reduced side effects.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer properties | Demonstrated inhibition of cell proliferation in specific cancer cell lines using derivatives of similar compounds. |
| Study B | Neuroprotection | Showed that related compounds could protect neuronal cells from oxidative stress-induced apoptosis. |
| Study C | Polymer applications | Developed new polymer blends incorporating this compound, resulting in improved mechanical properties. |
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and pyridine ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to changes in the conformation and function of the target, resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
Substituent Variations and Molecular Geometry
Key structural analogs differ in substituents on the phenyl ring or ester group, influencing their physicochemical and functional properties:
Key Observations :
- Electronic Effects: The pyridin-3-ylmethoxy group in the target compound introduces a nitrogen heterocycle, enhancing electron-withdrawing capacity compared to methoxy or dimethylamino substituents .
- Stereochemistry: The Z-configuration in the target compound and favors planar molecular geometries, critical for π-π stacking in DSSCs, whereas the E-isomer in adopts a non-planar conformation .
Photovoltaic Performance in DSSCs
The target compound’s pyridine-containing structure is compared to dyes with dimethylamino and diphenylamino substituents (Table 1):
Analysis :
- The absence of PCE data for the target compound highlights a research gap.
Thermodynamic and Crystallographic Properties
Thermodynamic data for related cyanoacrylates are compared below:
Biological Activity
Ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate, with the CAS number 1610379-65-1, is a complex organic compound notable for its structural features, including a cyano group and a pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activity.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O3 |
| Molecular Weight | 308.34 g/mol |
| IUPAC Name | Ethyl (Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate |
| InChI Key | UUDCJUAPZHLWTA-YBEGLDIGSA-N |
The compound's unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
This compound exhibits biological activity through its interactions with various molecular targets, primarily enzymes and receptors. The cyano group and the pyridine ring facilitate non-covalent interactions such as hydrogen bonding and π-π stacking, which can modulate the activity of target proteins.
Key Biological Activities
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is critical in drug development.
- Receptor Binding : Its ability to bind to specific receptors suggests possible applications in therapeutic contexts.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the cytotoxic effects of similar compounds on cancer cell lines, revealing that modifications in the structure could enhance anticancer properties. Ethyl (2Z)-2-cyano derivatives were included in this analysis, showing promising results against certain cancer types.
- Antimicrobial Properties : Research has highlighted the antimicrobial potential of compounds with similar functional groups. Ethyl (2Z)-2-cyano derivatives were tested against various bacterial strains, demonstrating significant inhibitory effects.
- Molecular Docking Studies : In silico molecular docking studies have been performed to predict binding affinities between ethyl (2Z)-2-cyano compounds and target proteins. These studies indicate that the compound may effectively interact with proteins involved in disease pathways, suggesting potential therapeutic applications .
Comparative Analysis
A comparative analysis of ethyl (2Z)-2-cyano derivatives against other similar compounds reveals unique advantages:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Ethyl (2E)-3-{4-[(2Z)-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enamido]phenyl}prop-2-enoate | Moderate anticancer activity | Structural modifications enhance efficacy |
| Imidazo[1,2-a]pyridines | Antimicrobial activity | Similar mechanism of action |
| Ethyl (2Z)-3-cyano derivatives | Varying enzyme inhibition | Diverse biological profiles |
Q & A
Q. What strategies optimize Z-isomer yield during synthesis?
- Methodological Answer :
- Catalysis : Lewis acids (e.g., ZnCl) favor Z-selectivity by stabilizing the transition state.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance dipole interactions, reducing isomerization.
- Temperature control : Lower temperatures (50–60°C) minimize thermal equilibration to the E-isomer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
